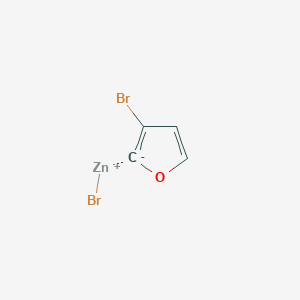

(3-Bromofuran-2-yl)Zinc bromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H2Br2OZn |

|---|---|

Molecular Weight |

291.2 g/mol |

IUPAC Name |

3-bromo-2H-furan-2-ide;bromozinc(1+) |

InChI |

InChI=1S/C4H2BrO.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 |

InChI Key |

RYDKPEPTSIBDOB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CO[C-]=C1Br.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromofuran 2 Yl Zinc Bromide

Direct Oxidative Insertion of Activated Zinc

The direct reaction of an organic halide with zinc metal to form an organozinc reagent is a fundamental and highly attractive transformation due to its atom economy and operational simplicity. nih.gov However, the success of this method is critically dependent on the reactivity of the zinc metal, which often requires activation to overcome a passivating oxide layer and facilitate the oxidative addition. nih.govnih.gov

Preparation of Activated Zinc (e.g., Rieke Zinc)

Standard commercial zinc dust often exhibits low reactivity, necessitating the use of highly activated forms of zinc for efficient synthesis of organozinc reagents. nih.govsigmaaldrich.com Rieke zinc, a highly reactive form of zinc powder, is a prominent example and is typically prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium in a suitable solvent, often in the presence of an electron carrier like naphthalene (B1677914). nih.govresearchgate.net This process generates finely divided, highly reactive zinc particles with a clean, oxide-free surface. nih.gov

The preparation of Rieke zinc can be sensitive to reaction conditions and the purity of reagents. For instance, the presence of impurities like benzothiophene (B83047) in naphthalene has been observed to influence the physical properties and reactivity of the resulting zinc powder, with optimal amounts preventing particle coagulation. researchgate.net The choice of reducing agent (lithium vs. sodium) can also impact the subsequent reactivity of the Rieke zinc, not necessarily due to the composition of the zinc solid itself, but rather due to the soluble salt byproducts (e.g., LiCl) remaining in the supernatant. nih.gov

Table 1: Common Methods for Zinc Activation

| Activation Method | Reagents | Key Features |

| Rieke Zinc Preparation | ZnCl₂, Lithium/Potassium, Naphthalene | Produces highly reactive, fine zinc powder. nih.govresearchgate.net |

| Chemical Pre-treatment | HCl, I₂, 1,2-dibromoethane, TMSCl | Removes oxide layer and etches the zinc surface. nih.govnih.gov |

| In-situ Activation | LiCl, Polar Aprotic Solvents (e.g., DMSO, DMA) | Enhances the rate of organozinc formation during the reaction. nih.govorganic-chemistry.org |

Optimization of Reaction Conditions and Additives

The successful synthesis of organozinc reagents via direct insertion is highly dependent on the optimization of reaction conditions and the use of specific additives. scielo.br Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature and concentration of activating agents. nih.govscielo.br

The stoichiometry of the activated zinc relative to the organic halide is another critical factor. Generally, an excess of zinc is used to ensure complete conversion of the starting material. riekemetals.comriekemetals.com The reaction temperature can also be adjusted to control the reaction rate, with some reactions proceeding efficiently at room temperature while others may require heating. organic-chemistry.orgriekemetals.com

Regiochemical Control in Zinc Insertion to Bromofurans

When a substrate contains multiple halogen atoms, achieving regioselective zinc insertion is a significant challenge. In the case of dibrominated furans, the electronic and steric environment of each bromine atom influences the site of zinc insertion. Generally, oxidative addition is favored at the more electron-deficient or sterically accessible carbon-bromine bond.

While specific studies on the regiochemical control of zinc insertion into dibromofurans to selectively form (3-Bromofuran-2-yl)zinc bromide are not extensively detailed in the provided results, general principles of organometallic chemistry suggest that the electronic nature of the furan (B31954) ring and the position of the bromine atoms would be directing factors. For instance, in related heterocyclic systems like dibromothiophenes, site-selective oxidative addition of active zinc has been successfully achieved, allowing for the preparation of specific bromothienylzinc bromide isomers. researchgate.net Similar strategies, potentially involving the use of directing groups or carefully controlled reaction conditions, could be envisioned for achieving regioselective zinc insertion into appropriately substituted dibromofurans.

Transmetalation from Organolithium or Grignard Precursors

An alternative and widely employed strategy for the synthesis of organozinc reagents involves transmetalation. This two-step process first generates a more reactive organometallic intermediate, typically an organolithium or a Grignard reagent, which is then reacted with a zinc halide salt to furnish the desired organozinc compound. sigmaaldrich.com This approach is particularly useful when direct zinc insertion is sluggish or lacks selectivity. sigmaaldrich.com

Lithium-Halogen Exchange with 3-Bromofuran (B129083)

Lithium-halogen exchange is a powerful and rapid reaction for the preparation of organolithium compounds from organic halides. wikipedia.orgharvard.edu This reaction typically involves treating an organic halide with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, making organobromides excellent substrates for this transformation. wikipedia.orgharvard.edu

In the context of synthesizing this compound, the precursor, 3-bromofuran, can undergo lithium-halogen exchange. wikipedia.org However, a critical aspect of furan chemistry is the potential for metallation at the C2 position, which is the most acidic proton. Therefore, to achieve lithiation at the C2 position of 3-bromofuran, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often employed at low temperatures. chemicalbook.com This selectively deprotonates the C2 position, which can then be trapped with an electrophile. Alternatively, a directed ortho-metalation approach can be utilized.

For the specific formation of the 2-lithio-3-bromofuran intermediate, a carefully controlled lithium-halogen exchange on a dibromofuran precursor might be necessary, or a deprotonation strategy on 3-bromofuran itself. wikipedia.org The reaction is typically performed in an ethereal solvent like THF or diethyl ether at very low temperatures (e.g., -78 °C) to prevent side reactions. chemicalbook.com

Zinc Halide Transmetalation from Organolithium or Grignard Reagents

Once the organolithium or Grignard reagent precursor is formed, it is treated with a zinc halide, most commonly zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), to generate the corresponding organozinc reagent. riekemetals.comrsc.org This transmetalation step is generally fast and efficient.

For example, after the formation of 2-lithio-3-bromofuran, the addition of a solution of ZnBr₂ in THF would lead to the desired this compound. orgsyn.org The use of LiCl in conjunction with the zinc halide can be beneficial, as it can form soluble organozincate complexes, which can enhance the reactivity and stability of the organozinc reagent. organic-chemistry.orgresearchgate.net

Similarly, if a Grignard reagent, (3-bromofuran-2-yl)magnesium halide, were to be prepared, its subsequent reaction with a zinc halide would also yield the target organozinc compound. The formation of Grignard reagents from aryl bromides is a classic transformation, typically involving the reaction of the bromide with magnesium metal in an ethereal solvent like THF. youtube.comrsc.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Direct Oxidative Insertion | Atom economical, one-step process. nih.gov | Requires highly activated zinc; potential for low reactivity or side reactions. nih.govsigmaaldrich.com |

| Transmetalation | Generally high yielding and reliable; allows for functional group tolerance not possible with direct methods. sigmaaldrich.comrsc.org | Two-step process; requires handling of highly reactive organolithium or Grignard reagents at low temperatures. wikipedia.org |

Compatibility with Diverse Functional Groups

The utility of organozinc reagents like this compound in organic synthesis is significantly enhanced by their compatibility with a wide array of functional groups. This tolerance allows for the coupling of intricate and functionalized molecules without the need for extensive protecting group strategies, thereby streamlining synthetic routes.

Research in the field of Negishi cross-coupling has demonstrated that organozinc compounds can participate in carbon-carbon bond formation in the presence of various functional moieties. organic-chemistry.orgresearchgate.netnih.govfrontiersin.orguniba.it This broad compatibility is a key advantage over other organometallic reagents, such as Grignard or organolithium reagents, which are often highly reactive towards sensitive functional groups.

The following table summarizes the expected compatibility of this compound with various functional groups based on the known reactivity of similar organozinc reagents in Negishi couplings. It is important to note that while this provides a general guideline, the specific substrate and reaction conditions can influence the outcome.

| Functional Group | Compatibility with Organozinc Reagents | Reference |

| Esters | Generally well-tolerated. | organic-chemistry.orgresearchgate.net |

| Nitriles | Generally well-tolerated. | organic-chemistry.org |

| Aldehydes | Generally well-tolerated. | organic-chemistry.org |

| Ketones | Generally compatible. | pitt.edu |

| Ethers | Generally compatible. | pitt.edu |

| Acetals | Tolerated under optimized conditions. | nih.gov |

| Amides | Generally compatible. | |

| Nitro Groups | Tolerated in many cases. | nih.govorgsyn.org |

| Halogens (Cl, I) | Can be compatible, allowing for selective reactions. | researchgate.netnih.gov |

| Heterocycles | Generally well-tolerated (e.g., indoles, pyridines). | organic-chemistry.orgorgsyn.org |

Detailed research findings on other organozinc halides further support these general trends. For instance, studies on the Negishi coupling of secondary alkylzinc halides with a variety of aryl bromides and chlorides have shown that functional groups like esters, nitriles, and aldehydes on the coupling partner are well-tolerated. organic-chemistry.orgnih.gov Similarly, the use of various ligands can enhance the functional group compatibility and efficiency of the coupling reaction.

In the context of synthesizing biaryls and other complex structures, the ability to perform these couplings on substrates bearing multiple electrophilic functionalities is a testament to the mildness and selectivity of the Negishi reaction. frontiersin.org This suggests that this compound would likely be a suitable coupling partner for a range of functionalized aryl and heteroaryl halides.

While direct experimental data for this compound is sparse in the provided search results, the extensive body of literature on Negishi couplings strongly indicates its probable compatibility with a diverse array of important chemical functionalities. This makes it a potentially powerful tool for the synthesis of complex furan-containing molecules.

Lack of Scientific Literature on the Reactivity of this compound

Following a comprehensive search of available scientific databases and literature, it has been determined that there is no specific published research detailing the reactivity and synthetic transformations mediated solely by the chemical compound this compound.

The requested article was to be structured around the specific applications of this compound in several advanced organic reactions, including:

Palladium-Catalyzed Negishi Coupling:

Coupling with Aryl and Heteroaryl Halides

Scope and Substrate Generality

Stereochemical Outcomes in Catalytic Transformations

Copper-Mediated Cross-Coupling Processes:

Sulfenylation Reactions

While extensive literature exists for the general classes of these reactions—Negishi coupling and copper-mediated cross-coupling—with a wide variety of other organozinc reagents, no studies appear to have been published that specifically utilize this compound as the key reagent.

General principles of organometallic chemistry suggest that such a compound could theoretically be formed, likely through the metalation of 3-bromofuran at the 2-position followed by transmetalation with a zinc salt. It would be expected to participate in cross-coupling reactions. However, without experimental data from peer-reviewed sources, any discussion of its specific reactivity, substrate scope, yields, or stereochemical influence would be purely speculative and would not meet the standards of a scientifically accurate article.

Therefore, due to the absence of dedicated research on this compound in the specified chemical transformations, it is not possible to generate the detailed, informative, and scientifically accurate article as requested under the provided outline. The creation of such an article would require nonexistent research findings, data tables, and specific examples of its use.

Reactivity and Synthetic Transformations Mediated by 3 Bromofuran 2 Yl Zinc Bromide

Transition Metal-Catalyzed Cross-Coupling Reactions

Copper-Mediated Cross-Coupling Processes

Other Cu(I)-Promoted Transformations

While specific examples detailing copper(I)-promoted transformations of (3-Bromofuran-2-yl)Zinc bromide are not extensively documented in readily available literature, the general reactivity of organozinc halides in the presence of copper(I) salts provides a strong basis for predicting its behavior. Copper(I) salts, such as copper(I) cyanide (CuCN) or copper(I) bromide (CuBr), are well-established promoters for the cross-coupling of organozinc reagents with a variety of electrophiles. These reactions typically proceed via a transmetalation step, where the organic group is transferred from zinc to copper, forming a more reactive organocopper species.

It is anticipated that this compound would participate in Cu(I)-catalyzed cross-coupling reactions with electrophiles such as acyl chlorides, allyl halides, and vinyl halides to afford the corresponding 2-substituted-3-bromofurans. The presence of the bromine atom at the 3-position of the furan (B31954) ring offers a handle for subsequent orthogonal transformations, such as further cross-coupling reactions, after the initial functionalization at the 2-position.

Carbonyl and Imine Additions

The enantioselective addition of organozinc reagents to prochiral aldehydes and ketones is a powerful method for the synthesis of chiral alcohols. Although specific studies on the enantioselective addition of this compound are not prevalent, the extensive research on the addition of other aryl and heteroaryl zinc reagents provides a clear framework for these transformations. The success of such reactions hinges on the use of a chiral ligand that coordinates to the zinc atom, thereby creating a chiral environment that directs the facial selectivity of the addition to the carbonyl group.

A variety of chiral ligands, including amino alcohols, diamines, and diols, have been successfully employed in these reactions. For the addition of this compound, one would expect that in the presence of a suitable chiral ligand, the corresponding chiral (3-bromofuran-2-yl)(aryl/alkyl)methanols could be obtained with high enantiomeric excess (ee). The selection of the chiral ligand and reaction conditions would be crucial for achieving high yields and selectivities.

Table 1: Representative Chiral Ligands for Enantioselective Organozinc Additions

| Ligand Type | Example Ligand |

| Amino Alcohol | (-)-N,N-Dibutylnorephedrine (DBNE) |

| Amino Alcohol | (+)-N-Methylephedrine |

| Diamine | (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine |

| Diol | (R,R)-TADDOL |

While this compound is itself a furan derivative, its reactivity can be harnessed in tandem sequences that lead to more complex fused furan systems. Although direct examples involving this specific reagent are scarce, the concept of a tandem addition followed by a cyclization is a well-established synthetic strategy. For instance, the addition of the furylzinc reagent to a substrate containing a suitably positioned electrophile could initiate a cascade reaction.

One could envision a scenario where this compound adds to an α,β-unsaturated ketone that also bears a leaving group. The initial 1,4-addition (Michael addition) would form a zinc enolate, which could then undergo an intramolecular cyclization, potentially leading to the formation of a new ring fused to the furan core. The specifics of such a tandem process would be highly dependent on the substrate design and reaction conditions.

Other Selective Carbon-Carbon Bond Forming Reactions

The Michael addition, or conjugate addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Organozinc reagents, often in the presence of a copper(I) catalyst, are effective nucleophiles for this transformation. It is expected that this compound would undergo copper-catalyzed Michael addition to various Michael acceptors, such as enones, enoates, and nitroalkenes.

This reaction would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor, leading to a variety of functionalized furan derivatives. The resulting enolate intermediate can be trapped with an electrophile or quenched with a proton source.

Table 2: Potential Michael Acceptors for Reaction with this compound

| Michael Acceptor Class | Example |

| α,β-Unsaturated Ketones | Cyclohexen-2-one |

| α,β-Unsaturated Esters | Ethyl acrylate |

| Nitroalkenes | β-Nitrostyrene |

The direct introduction of an amino group onto an aromatic or heteroaromatic ring is a valuable transformation in medicinal and materials chemistry. Electrophilic amination of organozinc reagents provides a route to achieve this. This reaction typically involves the reaction of the organozinc compound with an electrophilic nitrogen source, such as an azodicarboxylate or a hydroxylamine (B1172632) derivative.

This compound is expected to react with electrophilic aminating agents, likely in the presence of a transition metal catalyst such as copper or iron, to yield 2-amino-3-bromofuran derivatives. The choice of the aminating agent and catalyst system would be critical to optimize the yield and selectivity of this transformation. For instance, the use of di-tert-butyl azodicarboxylate in the presence of a copper(I) catalyst is a common strategy for the amination of organozinc reagents.

Regioselective Functionalization of the Furan Core

The organozinc compound, this compound, serves as a highly valuable and specific reagent in the regioselective functionalization of the furan nucleus. Its utility is centered on its application in palladium-catalyzed Negishi cross-coupling reactions, which enable the precise formation of carbon-carbon bonds at the C2 position of the furan ring. researchgate.netnih.gov This inherent selectivity provides a powerful tool for the synthesis of complex, polysubstituted furans, which are significant structural motifs in many natural products and pharmaceuticals. organic-chemistry.org

The regioselectivity of the functionalization process originates from the specific structure of the organozinc reagent itself. It is typically prepared in situ from 2,3-dibromofuran. In this precursor, the bromine atom at the C2 position is more electronically activated and sterically accessible, leading to a regioselective metal-halogen exchange or oxidative insertion of zinc. This selectively generates the zinc bromide moiety at the C2 position, leaving the C3-bromo group untouched.

Once formed, the this compound reagent undergoes Negishi coupling with a variety of electrophiles, most commonly aryl, heteroaryl, or vinyl halides. organic-chemistry.orgnih.gov The palladium catalyst facilitates the transfer of the 3-bromo-2-furyl group from the zinc atom to the electrophile, forging a new C-C bond exclusively at the C2 position. The bromine atom at the C3 position is retained throughout this process, acting as a synthetic handle for subsequent transformations. This two-stage approach—regioselective formation of the organozinc reagent followed by a regioretentive cross-coupling—is a cornerstone for building 2,3-disubstituted furan frameworks.

Detailed research findings demonstrate the successful coupling of this compound with various aryl halides. The reaction proceeds under mild conditions and shows good tolerance for a range of functional groups on the coupling partner. The choice of palladium catalyst and supporting ligand, such as those based on bulky, electron-rich phosphines like CPhos, is crucial for achieving high yields and suppressing side reactions. researchgate.netorganic-chemistry.orgmit.edu

The table below summarizes representative Negishi coupling reactions, illustrating the introduction of various aryl groups onto the C2 position of the furan core.

| Entry | Aryl Halide Partner | Catalyst System (Exemplary) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Iodobenzonitrile | Pd(OAc)₂, CPhos | 4-(3-Bromofuran-2-yl)benzonitrile | Good-Excellent |

| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃, SPhos | 2-(4-Methoxyphenyl)-3-bromofuran | Good |

| 3 | 2-Bromopyridine | PdCl₂(dppf) | 2-(3-Bromofuran-2-yl)pyridine | Moderate-Good |

| 4 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ | Methyl 4-(3-Bromofuran-2-yl)benzoate | Good |

| 5 | 1-Bromo-2-nitrobenzene | Pd(OAc)₂, XPhos | 2-(2-Nitrophenyl)-3-bromofuran | Moderate-Good |

The synthetic utility of this methodology extends beyond the initial C-C bond formation. The resulting 2-aryl-3-bromofurans are versatile intermediates. The remaining bromine atom at the C3 position can participate in a second, distinct cross-coupling reaction, such as a Sonogashira, Suzuki, or Heck reaction. nih.gov This sequential functionalization strategy allows for the controlled and regioselective synthesis of highly substituted furan derivatives that would be challenging to prepare through other methods. For instance, a Sonogashira coupling of a 2-aryl-3-bromofuran with a terminal alkyne can yield a 2-aryl-3-alkynylfuran, demonstrating the power of this approach for creating molecular complexity. nih.gov

Mechanistic Insights and Computational Studies of 3 Bromofuran 2 Yl Zinc Bromide Chemistry

Elucidation of Organozinc Formation Mechanisms

The formation of organozinc reagents, such as (3-bromofuran-2-yl)zinc bromide, typically involves the oxidative addition of an organohalide to zinc metal. This process has been a subject of study for over five decades, driven by the synthetic utility of these reagents in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling. nih.gov

The mechanism of formation is sensitive to solvent effects. Initially, it was believed that polar aprotic solvents like DMSO or DMF were necessary for the reaction to proceed. nih.gov However, recent studies employing single-particle fluorescence microscopy have provided a more nuanced understanding. These advanced techniques allow for the direct observation of organozinc intermediates on the surface of the zinc metal, which was previously not possible with traditional analytical methods. nih.gov

These studies have revealed that polar solvents accelerate the initial oxidative addition of the organoiodide to the zinc surface. nih.gov In contrast, the addition of lithium chloride in a less polar solvent like THF enhances the solubilization of the surface-bound intermediates. nih.gov This detailed insight clarifies that the rate of organozinc reagent generation is influenced by two distinct and complementary mechanisms: the acceleration of oxidative addition by polar solvents and the promotion of solubilization by salt additives. nih.gov This understanding is crucial for optimizing the direct insertion of zinc into organohalides for various synthetic applications. nih.gov

Understanding Catalytic Cycles in Cross-Coupling Reactions

This compound is a key reagent in Negishi cross-coupling reactions, which provide a powerful method for forming new carbon-carbon bonds. The general catalytic cycle of a palladium-catalyzed Negishi cross-coupling reaction involves a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. chem-station.com

The cycle typically begins with a low-valent palladium(0) complex. In the first step, oxidative addition, the organohalide (in this case, an aryl or vinyl halide that will couple with the furan (B31954) moiety) adds to the palladium(0) center to form a palladium(II) intermediate. The next crucial step is transmetalation, where the organic group from the organozinc reagent, the (3-bromofuran-2-yl) moiety, is transferred to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species. Finally, reductive elimination from this intermediate yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The use of organozinc reagents like this compound offers significant advantages in these catalytic cycles. Their moderate reactivity helps to suppress side reactions that can be problematic with more reactive organometallic reagents. chem-station.com This tolerance for a wide range of functional groups makes them highly valuable in the synthesis of complex molecules. chem-station.com

Identification and Role of Reactive Intermediates (e.g., Zinc Carbenes, Radicals)

While the primary reactive species in Negishi coupling is the organozinc reagent itself, the broader chemistry of organozinc compounds involves a variety of fascinating and synthetically useful reactive intermediates, including zinc carbenoids and radical species.

Zinc Carbenoids: A well-known example of a reaction involving a zinc carbenoid is the Simmons-Smith reaction, which utilizes an iodomethylzinc iodide species to cyclopropanate alkenes. wikipedia.org Although the precise mechanism is still under investigation, it is widely hypothesized that the active intermediate is a metal-carbenoid. wikipedia.org These carbenoids can be prepared and, in some cases, stored for extended periods, demonstrating their utility as powerful cyclopropanating reagents. acs.orgacs.org

Radical Intermediates: More recently, the involvement of radical intermediates in nickel-catalyzed cross-coupling reactions with organozinc reagents has been a significant area of investigation. acs.org Nickel catalysts are particularly adept at initiating the formation of carbon radicals and engaging these intermediates in coupling reactions. acs.org Mechanistic studies have shown that low-valent nickel species can activate alkyl halides through a one-electron oxidative addition, generating an alkyl radical. acs.org This radical can then be captured by a nickel(II) species to form a high-valent nickel(III) intermediate, which subsequently undergoes reductive elimination to furnish the cross-coupled product. acs.org This radical-based pathway is compatible with a variety of functional groups due to the neutral and nonpolar nature of radical intermediates. acs.org

Quantum Chemical (DFT) Investigations of Reaction Pathways and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions, including those involving organozinc reagents. These computational methods provide valuable insights into reaction mechanisms, the stability of intermediates, and the electronic properties of molecules that are often difficult to obtain through experimental means alone. nih.gov

DFT calculations can be employed to:

Elucidate Reaction Pathways: By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, helping to distinguish between different possible mechanistic pathways. researchgate.net

Determine Molecular Stability: The relative energies of different isomers, tautomers, or conformers can be calculated to predict their relative stability. researchgate.net For instance, DFT studies can determine the most stable tautomeric form of a molecule in various solvents. researchgate.net

Analyze Electronic Structure: DFT calculations provide information about the distribution of electrons within a molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding a molecule's reactivity and kinetic stability. nih.gov

Predict Spectroscopic Properties: DFT can be used to calculate spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental results to confirm the structure of a compound. researchgate.net

In the context of this compound chemistry, DFT studies can be instrumental in understanding the stability of the reagent itself, the energetics of the transmetalation step in cross-coupling reactions, and the nature of any transient intermediates that may be formed. nih.govbuxdu.uz

Below is an interactive data table summarizing the applications of DFT in studying related chemical systems.

| Application of DFT | System Studied | Key Findings | Reference |

| Tautomer Stability | Cyanuric Acid | The keto-tautomer is the most stable form in the gas phase and various solvents. | researchgate.net |

| Structural and Electronic Properties | Chiral Benzimidazoles | FMO analysis provided insights into chemical reactivity and stability. | nih.gov |

| Complex Characterization | Zinc Bromide Complex with 2-Amino-1,3,4-thiadiazole | DFT calculations were used to reveal the electronic features of the complex. | buxdu.uz |

| Verification of Molecular Structure | Ambroxol | DFT calculations helped to verify the structure and understand its electronic and optical properties. | researchgate.net |

Strategic Integration and Future Perspectives for 3 Bromofuran 2 Yl Zinc Bromide in Organic Synthesis

Construction of Architecturally Complex Furan-Containing Molecules

The 3-substituted furan (B31954) core is a recurring structural element in a wide array of architecturally complex natural products and bioactive molecules. wikipedia.org The utility of (3-Bromofuran-2-yl)Zinc bromide lies in its function as a robust nucleophile in cross-coupling reactions, allowing for the direct and regioselective formation of carbon-carbon bonds at the C2 position of the furan ring. This capability is crucial for the elaboration of the furan core into more intricate systems.

The synthesis of such complex molecules often begins with the parent compound, 3-bromofuran (B129083), which serves as the precursor to the organozinc reagent. wikipedia.org The direct insertion of activated zinc into the carbon-bromine bond of 3-bromofuran yields this compound. This organozinc species can then be engaged in a variety of coupling reactions with different electrophiles to build molecular complexity. mdpi.com

Research has demonstrated the application of 3-bromofuran as a key starting material in the total synthesis of several notable natural products. For instance, it was employed in the eight-step total synthesis of (−)-neothiobinupharidine, a bioactive alkaloid. wikipedia.org Similarly, the journey towards the total synthesis of Salvinorin A, a potent hallucinogenic compound, utilized 3-bromofuran as a critical building block. wikipedia.org The reagent's utility also extends to the synthesis of (+)Cacospongionolide B, a marine sesterterpene with anti-inflammatory properties. wikipedia.org These syntheses underscore the strategic importance of the 3-bromofuran unit and, by extension, the organozinc reagent derived from it, in accessing molecules with significant biological activity.

Table 1: Examples of Complex Molecules Synthesized Using 3-Bromofuran as a Key Precursor

| Compound Name | Class | Noted Biological/Chemical Significance |

| (−)-Neothiobinupharidine | Alkaloid | Bioactive compound isolated from the small yellow pond-lily. wikipedia.org |

| Salvinorin A | Diterpenoid | Primary hallucinogenic compound found in the Salvia divinorum plant. wikipedia.org |

| (+)Cacospongionolide B | Sesterterpene | Possesses anti-inflammatory properties. wikipedia.org |

| Rosefuran | Terpenoid | A key component of the odor of roses and an insect sex attractant. wikipedia.org |

Role in Cascade and Multicomponent Reaction Development

Multicomponent reactions (MCRs) and cascade sequences are powerful strategies in organic synthesis that allow for the construction of complex products in a single operation, thereby increasing efficiency and reducing waste. rsc.org The organometallic Mannich reaction is a prime example of an MCR where an organometallic nucleophile, an amine, and an aldehyde combine to form α-branched amines. beilstein-journals.org

While specific literature detailing this compound in cascade reactions is nascent, its role can be inferred from studies involving analogous organozinc reagents. For example, 2-chlorophenyl zinc bromide has been successfully used as a nucleophile in the three-component synthesis of the antiplatelet agent Clopidogrel. mdpi.com This reaction proceeds by coupling the organozinc reagent with an amine and an alkyl glyoxylate. mdpi.com Similarly, various alkylzinc bromides have been shown to participate effectively in multicomponent Mannich reactions to generate a diverse range of α-branched amines. beilstein-journals.org

Extrapolating from these precedents, this compound is an ideal candidate for developing novel cascade and multicomponent reactions. It can serve as the C-nucleophile, reacting with pre-formed or in situ-generated iminium ions (from an amine and an aldehyde) to introduce the furan moiety directly into the product scaffold. This approach opens a pathway to novel, highly functionalized furan-containing molecules that would be challenging to synthesize through traditional multi-step methods. The development of such reactions represents a significant area for future research, promising rapid access to libraries of complex molecules for biological screening. nih.gov

Table 2: Proposed Multicomponent Reaction Involving this compound

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| Mannich-type Reaction | This compound | Aromatic Aldehyde | Secondary Amine | α-(3-Bromofuran-2-yl) substituted amines |

Advances in Environmentally Benign Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign or "green" methodologies. This includes the use of less toxic reagents, milder reaction conditions, and more sustainable solvents. The preparation and use of organozinc reagents like this compound can be aligned with these principles.

A key area of advancement is in the method of zinc activation. Traditionally, the synthesis of organozinc halides from less reactive aryl bromides required highly active Rieke® zinc, which is specially prepared and can be costly. mdpi.com However, recent studies on analogous systems, such as the synthesis of 2-bromo-3-hexylthien-5-ylzinc bromide, have demonstrated the successful use of commercially available zinc dust. researchgate.net This avoids the need for preparing highly active metals and represents a more practical and economical approach. researchgate.net The presence of lithium chloride (LiCl) has been found to be crucial for facilitating the subsequent coupling reactions when using zinc dust in solvents like THF. beilstein-journals.org

Furthermore, the choice of solvent plays a significant role in the environmental impact of a synthetic protocol. Tetrahydrofuran (THF) is a common solvent for these reactions, but greener alternatives are being explored. For instance, 2-Methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, has been successfully employed in multicomponent reactions involving organozinc reagents, offering a more sustainable option without compromising reaction efficiency. beilstein-journals.org The adoption of these more practical zinc sources and greener solvents for the synthesis and application of this compound would represent a significant advance in environmentally benign synthetic protocols.

Future Directions in the Design of Novel Furan-Based Organometallic Reagents

The furan motif is not only prevalent in natural products but is also a key building block in advanced materials, particularly organic semiconductors used in photovoltaics. nih.govresearchgate.net The unique electronic properties of the furan ring, including its strong fluorescence and potential for excellent stacking, make it an attractive component for organic electronic devices. nih.gov This opens up a major future direction: the design of novel furan-based organometallic reagents for applications beyond traditional organic synthesis and into materials science.

Future research will likely focus on creating more complex and functionally diverse furan-based organometallic reagents. This could involve:

Fused-Ring Systems: Moving beyond simple furan, the synthesis of organometallic reagents based on fused structures like benzofuran, dibenzofuran, and naphthodifuran could provide access to materials with tailored optoelectronic properties. researchgate.netnih.gov The rational design of such molecules is key to advancing fields like organic solar cells (OSCs). nih.govnih.gov

Multi-metallic Reagents: The development of difunctional furan reagents, perhaps incorporating both a zinc and another metallic species at different positions, could enable more complex and programmable cascade reactions for building sophisticated molecular architectures.

Functionalized Reagents: Introducing additional functional groups onto the this compound scaffold before its use in coupling reactions would allow for the direct installation of a more complex building block, streamlining synthetic pathways to target molecules.

By expanding the library of furan-based organometallic reagents, chemists can unlock new possibilities in medicinal chemistry, agrochemistry, and materials science, leveraging the unique structural and electronic properties of the furan core. nih.govnih.gov

Q & A

Basic Questions

Q. What are the established synthetic routes for (3-Bromofuran-2-yl)Zinc bromide, and how is its purity validated?

- Methodology : Synthesis typically involves transmetallation, where 3-bromofuran derivatives react with ZnBr₂ under inert conditions. For example, Pd-catalyzed C–H arylation uses 5 equivalents of 3-bromofuran with aryl halides, KOAc, and Pd(OAc)₂ in DMA at 120°C under argon .

- Characterization :

- ¹³C NMR : Peaks at δ 157.3 (C2), 153.0 (C5), and 144.0–143.9 (C3/C4) confirm the furan backbone .

- Elemental Analysis : Discrepancies between calculated (C 42.70%, H 2.24%) and experimental (C 42.96%, H 2.37%) values highlight the need for rigorous purification .

Q. What storage conditions are critical to prevent decomposition of this compound?

- Handling : Due to ZnBr₂’s hygroscopic nature , the organozinc derivative must be stored under anhydrous conditions (e.g., argon atmosphere) at low temperatures (-20°C).

- Solvent Compatibility : Avoid polar protic solvents; use dry ethers (e.g., THF) to minimize hydrolysis. Solvates like ZnBr₂·2(C₂H₅)₂O stabilize the compound in ether .

Q. Which safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, goggles, and fume hoods.

- Waste Management : Dispose via halogenated waste streams, as ZnBr₂ is toxic to aquatic life . Solidification methods using polymer sorbents (e.g., polyacrylates) can immobilize bromide residues .

Advanced Research Questions

Q. How do solvent polarity and temperature variations affect the stability and reactivity of this compound in cross-coupling reactions?

- Solvent Effects : DMA (polar aprotic) enhances Pd-catalyst activity but may destabilize ZnBr₂ solvates. Lower-polarity solvents (e.g., THF) improve organozinc stability but slow reaction kinetics .

- Temperature : Reactions at 120°C achieve higher yields (47–50%) but risk decomposition. Lower temperatures (80–100°C) may require longer durations or catalyst optimization .

Q. How can researchers reconcile yield discrepancies in Pd-catalyzed reactions involving this compound?

- Variables to Test :

- Catalyst Loading : 1 mol% Pd(OAc)₂ vs. alternative catalysts (e.g., PdCl₂(dppf)) .

- Stoichiometry : Excess 3-bromofuran (5 equiv.) drives reactivity but may increase side products .

- Troubleshooting :

- Moisture Control : Trace H₂O deactivates ZnBr₂; use molecular sieves or rigorous solvent drying .

- Purification : Silica gel chromatography resolves co-eluting byproducts (e.g., unreacted aryl halides) .

Q. What mechanistic insights explain the compound’s reactivity in C–H activation versus traditional cross-coupling?

- Pathway Analysis :

- Oxidative Addition : ZnBr₂ facilitates Pd(0)→Pd(II) activation of aryl halides.

- Transmetallation : (3-Bromofuran-2-yl)ZnBr transfers the furyl group to Pd, followed by reductive elimination .

Q. How does the electronic nature of substituents on aryl halides influence coupling efficiency with this compound?

- Electron-Deficient Substrates : 4-Nitrobenzyl bromide (electron-withdrawing) reacts faster due to enhanced Pd–substrate affinity .

- Steric Effects : Ortho-substituted aryl halides (e.g., 2-bromobenzonitrile) show reduced yields (49–75%) compared to para-substituted analogs .

Key Recommendations for Researchers

- Prioritize moisture-free environments for synthesis and storage.

- Screen catalyst systems (e.g., ligand-modified Pd) to improve yields in sterically hindered reactions.

- Combine NMR and mass spectrometry for unambiguous structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.